molecular formula C21H22N2O5 B2768098 3-(2H-1,3-benzodioxole-5-amido)cyclohexyl N-phenylcarbamate CAS No. 1351609-04-5

3-(2H-1,3-benzodioxole-5-amido)cyclohexyl N-phenylcarbamate

Cat. No.: B2768098
CAS No.: 1351609-04-5
M. Wt: 382.416
InChI Key: FSCGEIDJMRWQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2H-1,3-benzodioxole-5-amido)cyclohexyl N-phenylcarbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound features a benzo[d][1,3]dioxole moiety, which is known for its bioactive properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxole-5-amido)cyclohexyl N-phenylcarbamate typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole-5-carboxylic acid amide. This intermediate can be synthesized through a nucleophilic substitution reaction of 3,4-dihydroxy-5-carbaldehyde with dibromomethane . The subsequent steps involve the formation of the cyclohexyl phenylcarbamate moiety through amide bond formation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxole-5-amido)cyclohexyl N-phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions to form quinone derivatives.

    Reduction: Reduction reactions can target the amide or carbamate groups, leading to the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzo[d][1,3]dioxole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(2H-1,3-benzodioxole-5-amido)cyclohexyl N-phenylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxole-5-amido)cyclohexyl N-phenylcarbamate involves its interaction with molecular targets and pathways. For instance, its antitumor activity is believed to be due to its ability to induce apoptosis through the inhibition of specific enzymes and signaling pathways, such as EGFR and HER-2 . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2H-1,3-benzodioxole-5-amido)cyclohexyl N-phenylcarbamate is unique due to its combination of the benzo[d][1,3]dioxole moiety with the cyclohexyl phenylcarbamate group. This unique structure imparts specific bioactive properties, making it a valuable compound for research in medicinal chemistry and other fields.

Properties

IUPAC Name

[3-(1,3-benzodioxole-5-carbonylamino)cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c24-20(14-9-10-18-19(11-14)27-13-26-18)22-16-7-4-8-17(12-16)28-21(25)23-15-5-2-1-3-6-15/h1-3,5-6,9-11,16-17H,4,7-8,12-13H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCGEIDJMRWQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.